4-Methylnaphthalen-2-ol
Overview
Description
4-Methylnaphthalen-2-ol is a chemical compound that belongs to the family of naphthalenes. It is a white crystalline solid with a strong odor and is used in various scientific research applications. This compound is synthesized using different methods and has several biochemical and physiological effects.
Scientific Research Applications
High-Performance Liquid Chromatography
- Fluorogenic Labeling in HPLC : 4-Methylnaphthalen-2-ol derivatives are used as fluorogenic labeling reagents in high-performance liquid chromatography (HPLC) for the analysis of biologically important thiols. This method involves rapid and selective reactions with thiols, producing fluorescent adducts that are detectable fluorometrically. This application is significant in pharmaceutical formulations, particularly in the determination of L-cysteine and mesna (Gatti et al., 1990).
Biodegradation Studies
- Biodegradation by Pseudomonas putida : 4-Methylnaphthalen-2-ol is a subject of interest in biodegradation studies, particularly regarding its degradation by bacteria like Pseudomonas putida. This research is crucial for understanding the environmental breakdown of naphthalene derivatives (Mahajan et al., 1994).
Chemical Synthesis and Modification
- Shape-Selective Methylation : The compound is involved in shape-selective methylation processes, particularly in the methylation of naphthalene derivatives using catalysts like NH4F and Pt modified HZSM-5. This is essential for the synthesis of various chemical compounds (Zhao et al., 2010).
Analytical Chemistry
- Analysis of Thiols by HPLC : 4-Methylnaphthalen-2-ol derivatives are significant in the analytical chemistry field, particularly for thiol analysis in HPLC. This method is relevant for detecting and quantifying thiol compounds in various samples (Cavrini et al., 1989).
Environmental Science
- Degradation Pathways in Soil Bacteria : The degradation of 4-Methylnaphthalen-2-ol by soil bacteria is a topic of research in environmental science. This study is vital for understanding the ecological impact and natural breakdown pathways of naphthalene compounds (Annweiler et al., 2000).
properties
IUPAC Name |
4-methylnaphthalen-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O/c1-8-6-10(12)7-9-4-2-3-5-11(8)9/h2-7,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIOSCUNPEBJRRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=CC=CC=C12)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10503274 | |
Record name | 4-Methylnaphthalen-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10503274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylnaphthalen-2-ol | |
CAS RN |
26207-06-7 | |
Record name | 4-Methylnaphthalen-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10503274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methylnaphthalen-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.